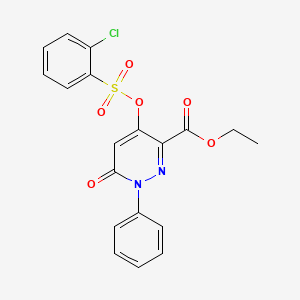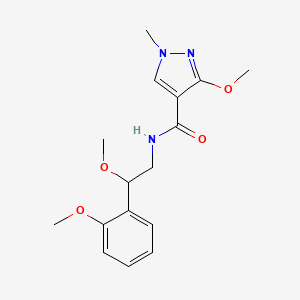![molecular formula C24H21N5O3S2 B2968783 N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 488794-59-8](/img/structure/B2968783.png)
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a chemical compound that contains a 1,2,4-triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
科学的研究の応用
Carbonic Anhydrase Inhibition for Cancer Therapy
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide has been investigated for its inhibitory effects on human carbonic anhydrase isozymes, with a focus on cancer-related CA IX. Chlorinated benzenesulfonamide derivatives, including triazole-containing compounds, exhibit low nanomolar affinity against CA IX, a trait desirable for the development of selective cancer therapies. These compounds bind weaker to other carbonic anhydrases compared to those with more flexible tail groups, suggesting a potential for designing highly selective inhibitors targeting cancer-associated carbonic anhydrase isozymes (Balandis et al., 2020).
Anticancer and Radiosensitizing Properties
Research into sulfonamide derivatives, including those with triazole groups, has explored their potential in anticancer and radiosensitizing applications. Novel sulfonamide derivatives have shown significant in vitro anticancer activity against human tumor liver cell lines, suggesting their utility in cancer treatment. Additionally, certain compounds exhibited enhanced cell-killing effects when combined with γ-radiation, indicating their potential as radiosensitizers (Ghorab et al., 2015).
Herbicidal Activity
The herbicidal potential of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, designed using 2-phenylpyridines, has been investigated. Certain compounds demonstrated efficient control of various weeds at lower concentrations, comparable or superior to standard herbicides, suggesting their use as novel, effective herbicides for agricultural applications (Xie et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of N-pyridin-3-yl-benzenesulfonamide and its derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in developing new antimicrobial agents to combat bacterial infections (Ijuomah et al., 2022).
Inhibitory Effects on Carbonic Anhydrase Isozymes
Compounds incorporating triazene moieties within benzenesulfonamide structures have demonstrated potent inhibitory effects on human carbonic anhydrase isozymes I and II. The fluorine-substituted derivative, in particular, showed effective action against both isozymes, suggesting its potential in therapeutic applications where the dysregulation of these enzymes is a concern (Bilginer et al., 2019).
将来の方向性
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, “N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” and other 1,2,4-triazole derivatives could be potential candidates for future research in this area.
作用機序
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
特性
IUPAC Name |
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-2-16-29-23(19-12-14-25-15-13-19)26-27-24(29)33-17-22(30)18-8-10-20(11-9-18)28-34(31,32)21-6-4-3-5-7-21/h2-15,28H,1,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWBWOZVFVSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

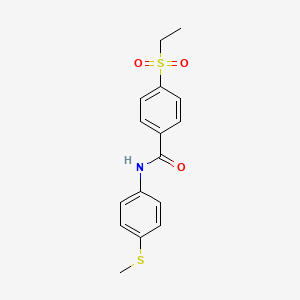
![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)
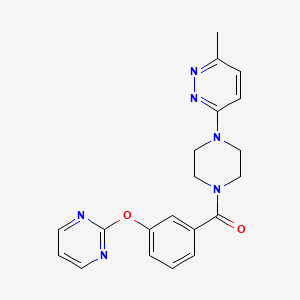
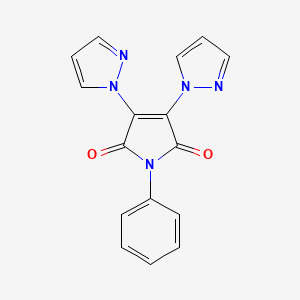
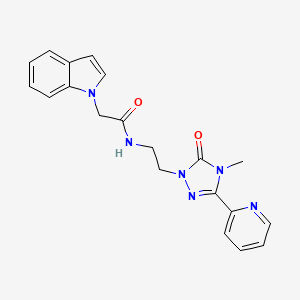
![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)
